
2,4-dioxo-1H-pyrimidine-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide is a chemical compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring with two oxo groups at positions 2 and 4, and a carbohydrazide group at position 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide typically involves the reaction of uracil derivatives with hydrazine derivatives. One common method includes the following steps:
Starting Material: Uracil or its derivatives.
Reagent: Hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions for several hours.
Purification: The product is purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, tetrahydrofuran.
Major Products
Oxidation Products: Oxo derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: The compound is used in the development of novel materials with specific properties, such as conductivity and fluorescence.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Wirkmechanismus
The mechanism of action of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide group.
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: Contains a sulfonyl chloride group, used as a pharmaceutical intermediate.
Uniqueness
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide is unique due to its carbohydrazide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of specialized derivatives with potential therapeutic applications.
Eigenschaften
CAS-Nummer |
6266-32-6 |
|---|---|
Molekularformel |
C5H6N4O3 |
Molekulargewicht |
170.13 g/mol |
IUPAC-Name |
2,4-dioxo-1H-pyrimidine-5-carbohydrazide |
InChI |
InChI=1S/C5H6N4O3/c6-9-4(11)2-1-7-5(12)8-3(2)10/h1H,6H2,(H,9,11)(H2,7,8,10,12) |
InChI-Schlüssel |
DNTNUMKNOCHZEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl]glycine](/img/structure/B12906910.png)
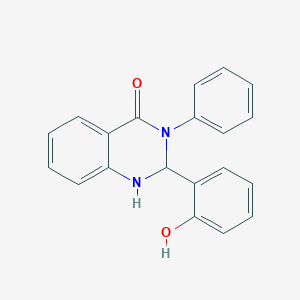
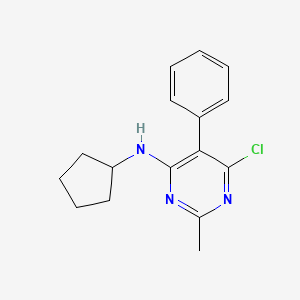
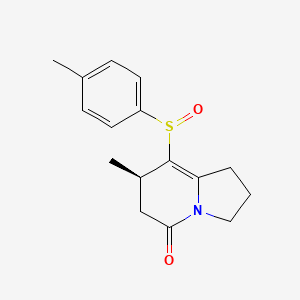
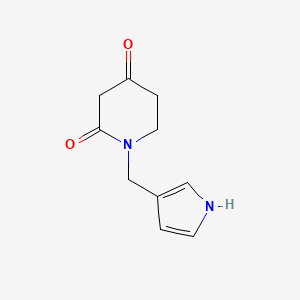
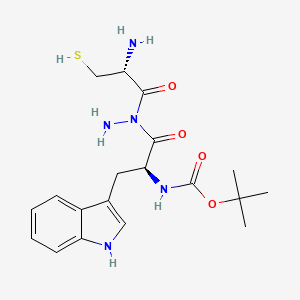
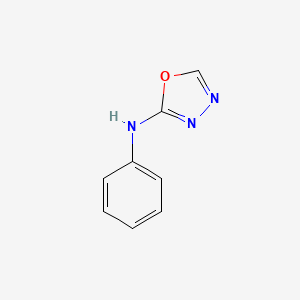

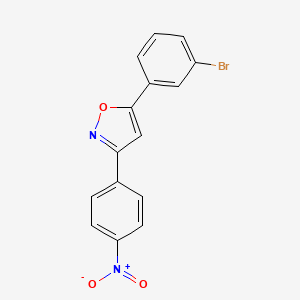
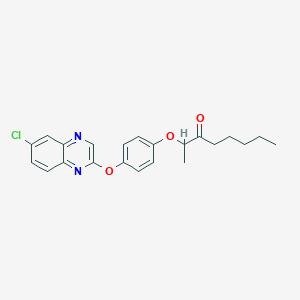
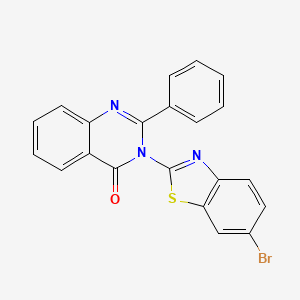
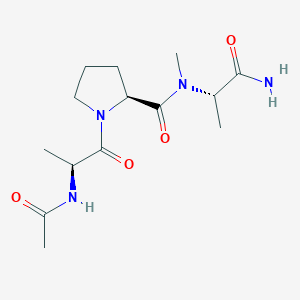

![1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone](/img/structure/B12906986.png)
